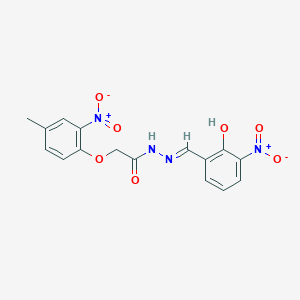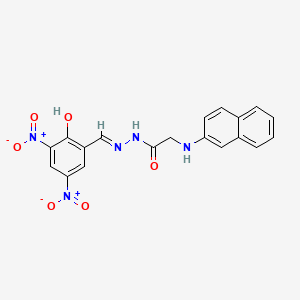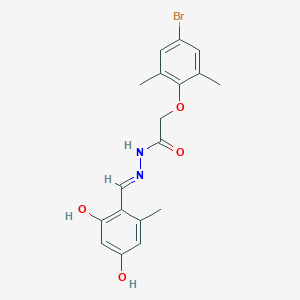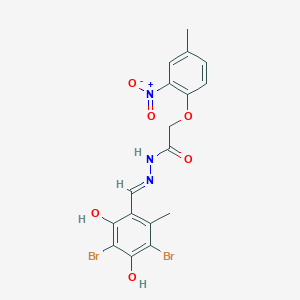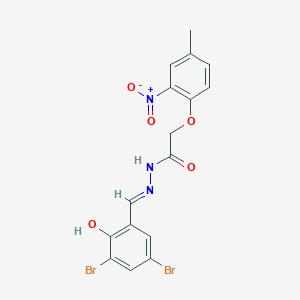
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Overview
Description
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide, also known as DBHAN, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBHAN belongs to the class of hydrazones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to inhibit the activity of tyrosinase by binding to its active site, thereby preventing the synthesis of melanin. N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to inhibit the activity of various microbial and fungal enzymes, leading to their growth inhibition.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the disease or condition being treated. In cancer cells, N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been found to induce apoptosis and inhibit cell cycle progression, leading to cell death. In addition, N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to inhibit the migration and invasion of cancer cells, thereby preventing metastasis. N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has also been found to exhibit antimicrobial and antifungal activity by inhibiting the activity of various enzymes involved in their growth and survival. Furthermore, N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to exhibit neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several advantages for lab experiments, including its high yield, stability, and diverse biological activities. N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide is also relatively easy to synthesize and purify, making it a suitable candidate for further research. However, N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has some limitations, including its potential toxicity and lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosages and administration routes of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide for its potential therapeutic applications.
Future Directions
There are several future directions for the research on N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide. One potential direction is to investigate its potential therapeutic applications in hyperpigmentation disorders and other skin-related conditions. Another direction is to study its activity against other cancer types and to determine its potential synergistic effects with other anticancer agents. Moreover, further studies are needed to determine the optimal dosages and administration routes of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide for its potential therapeutic applications. Finally, the development of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide analogs with improved activity and reduced toxicity could be a potential direction for future research.
Conclusion:
In conclusion, N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide exhibits diverse biological activities, including anticancer, antimicrobial, antifungal, antiviral, neuroprotective, and anti-inflammatory properties. The synthesis of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide is relatively easy and yields a stable product suitable for further research. However, further studies are needed to determine the optimal dosages and administration routes of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide for its potential therapeutic applications.
Scientific Research Applications
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit significant anticancer, antimicrobial, antifungal, and antiviral activities. N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has also been investigated for its neuroprotective and anti-inflammatory properties. In addition, N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been found to be a potent inhibitor of tyrosinase, an enzyme involved in the synthesis of melanin, making it a potential candidate for the treatment of hyperpigmentation disorders.
properties
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N3O5/c1-9-2-3-14(13(4-9)21(24)25)26-8-15(22)20-19-7-10-5-11(17)6-12(18)16(10)23/h2-7,23H,8H2,1H3,(H,20,22)/b19-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXWAZGQAATCLV-FBCYGCLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-bromobenzyl)oxy]-N'-(2-hydroxybenzylidene)benzohydrazide](/img/structure/B3724447.png)
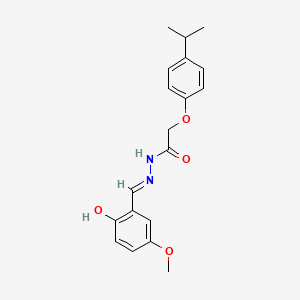

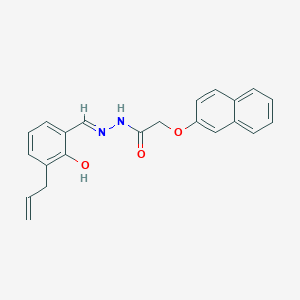

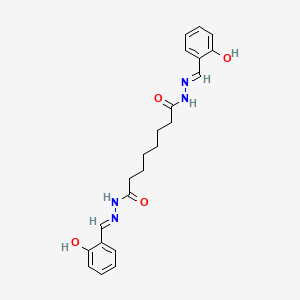
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-phenoxyacetohydrazide](/img/structure/B3724484.png)
![4-hydroxy-2-nitrobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3724498.png)
![4-hydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3724506.png)
